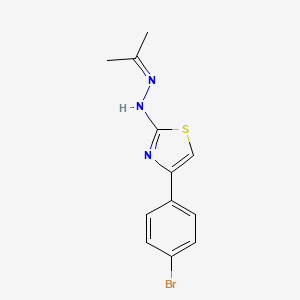
4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole, also known as BPT, is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. BPT is a heterocyclic compound that contains a thiazole ring and a hydrazine moiety, which makes it an attractive target for synthesis and biological studies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study demonstrated the efficient one-pot synthesis of aryl-substituted 1-(thiazol-2-yl)-1H-pyrazole-3-carboxylates, which included 4-(4-bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole derivatives. These molecules, combining aryl groups on different heterocyclic cores, were characterized using X-ray crystallography (Gu, Zhai, Jiang, Liu, Wang, Zhu, & Ji, 2014).
Antimicrobial and Antifungal Activities
- Another research focused on the synthesis of thiazole derivatives, including the mentioned compound, for their potent antimicrobial properties. These compounds were found to be effective against various bacterial and fungal infections (Mori, Parmar, Khedker, Sanghavi, & Khunt, 2021).
- A study synthesized arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines and found them to exhibit moderate to good antibacterial and excellent antifungal activities (Bharti, Nath, Tilak, & Singh, 2010).
Anticancer Properties
- Certain thiazole derivatives, including 4-(4-bromophenyl)-2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)thiazole, displayed significant cytotoxicity against various cancer cell lines. These compounds also exhibited higher antioxidant activity than standard BHT (Nguyen, Mungara, Kim, Lee, & Park, 2015).
Propiedades
IUPAC Name |
4-(4-bromophenyl)-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3S/c1-8(2)15-16-12-14-11(7-17-12)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLJLCWYRKJHRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

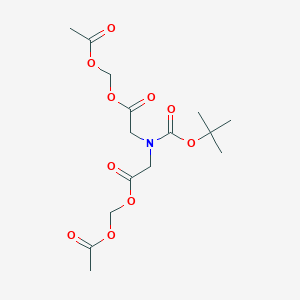
![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2417256.png)
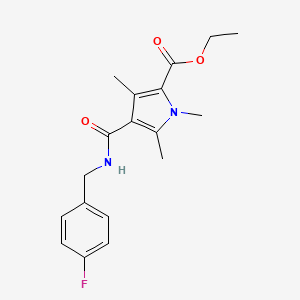
![Ethyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2417259.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2417261.png)
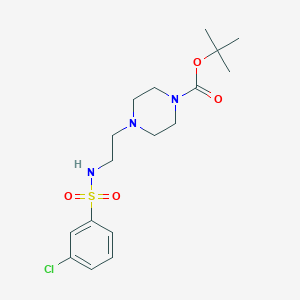
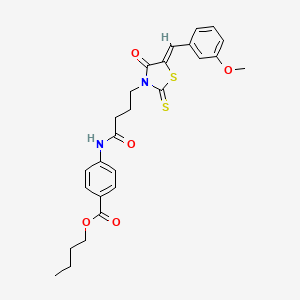
![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)
![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)
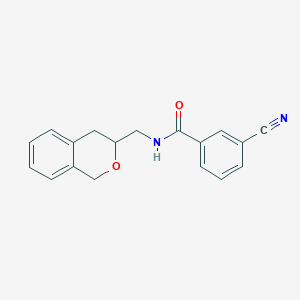
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2417270.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2417271.png)
